N-benzyl-3-ethynylaniline
Overview
Description
N-benzyl-3-ethynylaniline is an organic compound with the molecular weight of 207.27 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for N-benzyl-3-ethynylaniline is1S/C15H13N/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h1,3-11,16H,12H2
. This indicates that the compound has a structure of a benzyl group attached to a 3-ethynylaniline. Physical And Chemical Properties Analysis
N-benzyl-3-ethynylaniline is a liquid at room temperature .Scientific Research Applications
Rhodium-Catalyzed Cascade Annulation/C-H Activation
N-benzyl-3-ethynylaniline has been used in Rh(III)-catalyzed cascade annulation/C-H activation with diazo compounds. This method enables the rapid formation of benzo[a]carbazoles, demonstrating good functional group tolerance and scalability. It involves C-N and C-C bond formation, with an aryl-to-aryl 1,4-rhodium migration being a key aspect (Guo et al., 2016).
Polymerization to Create Substituted Polyacetylenes
The compound has been used in the polymerization of isomeric N-(4-substituted benzylidene)-4-ethynylanilines and similar compounds by various metal catalysts. This process results in polyacetylenes with aromatic Schiff base type pendant groups, which are significant for their applications in materials science (Balcar et al., 2001).
Synthesis of Indoles and Related Compounds
A significant application involves the synthesis of indole derivatives. For instance, zincation of 2-ethynylanilines (a related compound) leads to cyclization to 2,3-dizincioindoles, which are crucial in medicinal chemistry and materials science (Ilies et al., 2017). Similarly, copper(II) salt-catalyzed cyclization of 2-ethynylanilines forms indoles, useful in tandem cyclization reactions (Hiroya et al., 2002).
Electrophilic Trapping and Dimerization
2-ethynylanilines have also been utilized in InBr3-promoted divergent approaches to produce polysubstituted indoles and quinolines, showcasing the versatility of the compound in organic synthesis (Sakai et al., 2008).
Solvent-Free Synthesis of 3-Selenaquinoline Derivatives
The compound has been employed in a solvent-free, catalyst-free method for synthesizing 3-selenaquinoline derivatives. This method demonstrates the compound's utility in green chemistry and efficient synthesis processes (Sashida et al., 2010).
Electrochemical Oxidation Studies
In electrochemical studies, the oxidation of 4-ethynylaniline (a variant of N-benzyl-3-ethynylaniline) has been investigated for the synthesis of diazine compounds, showing potential in electrochemical applications and synthesis methods (Mehrdadian et al., 2021).
Domino Three-Component Coupling-Cyclization
2-ethynylanilines have been used in copper-catalyzed domino three-component coupling-cyclization for the synthesis of 2-(aminomethyl)indoles. This highlights the compound's role in facilitating complex organic synthesis processes (Ohta et al., 2009).
Safety And Hazards
N-benzyl-3-ethynylaniline is classified as a dangerous substance. It has hazard statements H315, H318, and H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
N-benzyl-3-ethynylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h1,3-11,16H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJRZUZHFVUTHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-ethynylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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